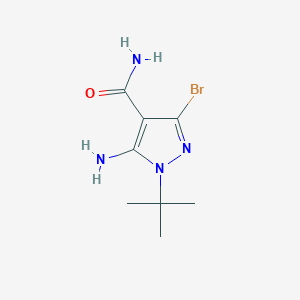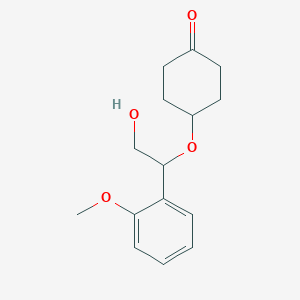
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol This compound features a cyclohexanone core with a hydroxy and methoxy-substituted phenyl group attached via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone typically involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with cyclohexanone under acidic or basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxo-1-(2-methoxyphenyl)ethoxy)cyclohexanone.
Reduction: Formation of 4-(2-hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Shares the hydroxy and methoxy-substituted phenyl group but lacks the cyclohexanone core.
4-Hydroxy-2-methoxybenzaldehyde: Similar aromatic structure with hydroxy and methoxy groups but contains an aldehyde functional group instead of the cyclohexanone core.
Uniqueness
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone is unique due to its combination of a cyclohexanone core with a hydroxy and methoxy-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-[2-hydroxy-1-(2-methoxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O4/c1-18-14-5-3-2-4-13(14)15(10-16)19-12-8-6-11(17)7-9-12/h2-5,12,15-16H,6-10H2,1H3 |
InChI Key |
PZMCRBRHQNOYGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CO)OC2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


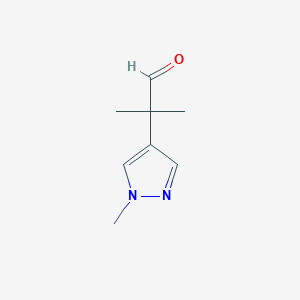
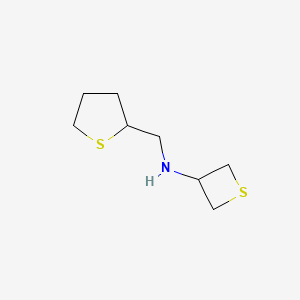
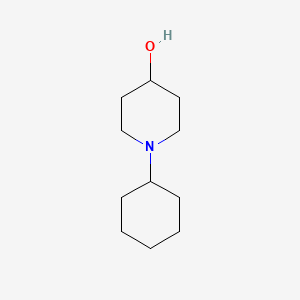
![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)
![5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol](/img/structure/B13336622.png)
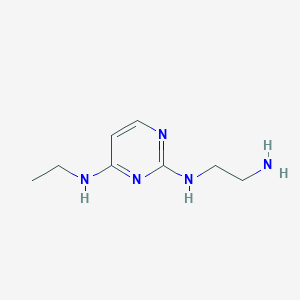
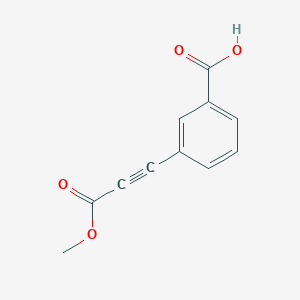
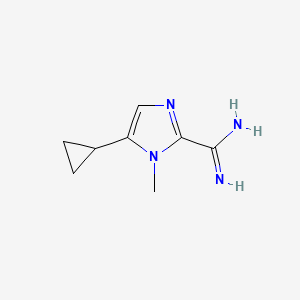
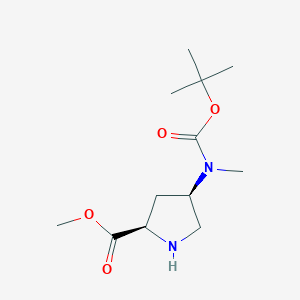
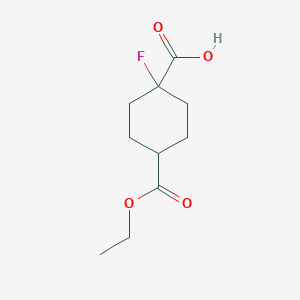
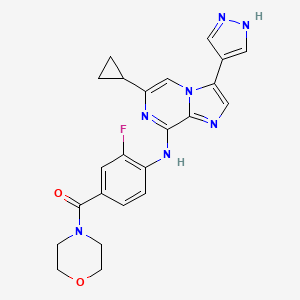
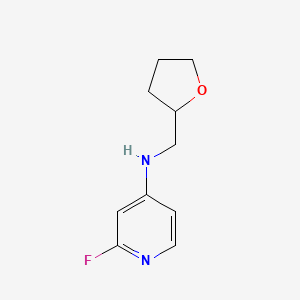
![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
